Filipin III
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Overview
Description
Streptomyces filipinensis. It is a mixture of four components: Filipin I, Filipin II, Filipin III, and Filipin IV, with this compound being the major component . Filimarisin is known for its antifungal properties and its ability to bind specifically to unesterified cholesterol, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Filimarisin is primarily obtained through the fermentation of Streptomyces filipinensis. The bacterium is cultured in a suitable medium, and the compound is extracted from the mycelium and filtrate . The fermentation process involves maintaining the culture at optimal conditions, including temperature, pH, and nutrient supply, to maximize the yield of Filimarisin.
Industrial Production Methods
Industrial production of Filimarisin follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify the compound . The final product is typically obtained as a powder with a purity of ≥85% (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Filimarisin undergoes several types of chemical reactions, including:
Oxidation: Filimarisin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in Filimarisin.
Substitution: Filimarisin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Filimarisin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Filimarisin, which can have different biological activities and properties .
Scientific Research Applications
Filimarisin has a wide range of scientific research applications, including:
Mechanism of Action
Filimarisin exerts its effects by binding specifically to unesterified cholesterol in cell membranes. This binding disrupts the membrane structure and function, leading to increased membrane permeability and cell death . The molecular targets of Filimarisin include cholesterol-rich domains in the cell membrane, and its action involves the formation of a fluorescent complex with cholesterol .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Filimarisin include other polyene macrolide antibiotics such as Amphotericin B and Nystatin. These compounds also bind to sterols in cell membranes and have antifungal properties .
Uniqueness
What sets Filimarisin apart from other similar compounds is its high specificity for unesterified cholesterol and its strong fluorescent properties. This makes it particularly useful in biochemical research for visualizing and quantifying cholesterol in cells .
Properties
CAS No. |
11078-21-0 |
---|---|
Molecular Formula |
C35H58O11 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
(17E,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |
InChI |
InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14+ |
InChI Key |
IMQSIXYSKPIGPD-ZPXVTHDFSA-N |
SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |
Isomeric SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C/C=C/C=C/C=C/C=C/C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |
Appearance |
Yellow solid |
Pictograms |
Irritant |
Synonyms |
14-deoxylagosin; filimirasin; filmirisin; FILIPIN; FILIPIN COMPLEX; filipin complex from streptomyces filipinensis; FILIPIN COMPLEX FROM STREPTOMYCES & |
Origin of Product |
United States |
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